molecular formula C8H11NO B13028617 5-Ethyl-1-methylpyridin-2(1H)-one

5-Ethyl-1-methylpyridin-2(1H)-one

Cat. No.: B13028617
M. Wt: 137.18 g/mol
InChI Key: INMCFWIEXUDNTJ-UHFFFAOYSA-N
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Description

5-Ethyl-1-methylpyridin-2(1H)-one is a pyridinone derivative characterized by a six-membered aromatic ring containing one nitrogen atom and a ketone group at the 2-position. The substituents include a methyl group at the 1-position and an ethyl group at the 5-position. Pyridinones are versatile scaffolds in medicinal and synthetic chemistry due to their electron-rich aromatic systems and ability to participate in hydrogen bonding.

Properties

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

5-ethyl-1-methylpyridin-2-one

InChI

InChI=1S/C8H11NO/c1-3-7-4-5-8(10)9(2)6-7/h4-6H,3H2,1-2H3

InChI Key

INMCFWIEXUDNTJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN(C(=O)C=C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-1-methylpyridin-2(1H)-one can be achieved through various methods. One common approach involves the alkylation of 2-pyridone with ethyl and methyl halides under basic conditions. The reaction typically proceeds as follows:

    Starting Material: 2-pyridone

    Reagents: Ethyl bromide, methyl iodide

    Conditions: Base (e.g., sodium hydride or potassium carbonate), solvent (e.g., dimethylformamide or tetrahydrofuran), temperature (e.g., 50-100°C)

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-1-methylpyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents (e.g., bromine or chlorine) and nucleophiles (e.g., amines or thiols).

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of 5-ethyl-1-methylpyridin-2(1H)-ol.

    Substitution: Formation of various substituted pyridines depending on the reagents used.

Scientific Research Applications

5-Ethyl-1-methylpyridin-2(1H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Ethyl-1-methylpyridin-2(1H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key attributes of 5-Ethyl-1-methylpyridin-2(1H)-one with analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound 5-Ethyl, 1-Methyl C₈H₁₁NO 137.18 Lipophilic, electron-donating groups
5-Iodo-1-methylpyridin-2(1H)-one 5-Iodo, 1-Methyl C₆H₆INO 235.02 Halogenated, reactive for cross-coupling
5-(Hydroxymethyl)-1H-pyridin-2-one 5-Hydroxymethyl C₆H₇NO₂ 125.12 Polar, potential for further oxidation
2,3-Dihydroquinazolin-4(1H)-one Fused bicyclic C₈H₈N₂O 148.16 Rigid structure, SIRT1 inhibition


Key Observations:

  • Electron Effects : The ethyl group in this compound is electron-donating, enhancing ring electron density compared to the electron-withdrawing iodo group in its halogenated analog. This difference influences reactivity in electrophilic substitution reactions .
  • Molecular Weight : Halogenation (e.g., iodine) significantly increases molecular weight, impacting solubility and crystallinity .

Spectroscopic Data and Reactivity

NMR chemical shifts for pyridinone derivatives are influenced by substituents:

  • 1H NMR :
    • Ethyl groups exhibit signals at δ 1.2–1.4 ppm (CH₃ triplet) and δ 2.4–2.6 ppm (CH₂ quartet).
    • Methyl groups at the 1-position resonate as singlets near δ 3.3–3.5 ppm .



  • 13C NMR: The carbonyl carbon in pyridinones appears at δ 165–175 ppm. Electron-withdrawing groups (e.g., iodine) deshield adjacent carbons, shifting signals upfield .

Reactivity Highlights :

  • The iodo substituent in 5-Iodo-1-methylpyridin-2(1H)-one enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura), making it a valuable synthetic intermediate .
  • The hydroxymethyl group in 5-(hydroxymethyl)-1H-pyridin-2-one can undergo oxidation to carboxylic acids or esterification, expanding its utility in derivatization .

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